Methyl 5-amino-2-methoxybenzoate hydrochloride

Description

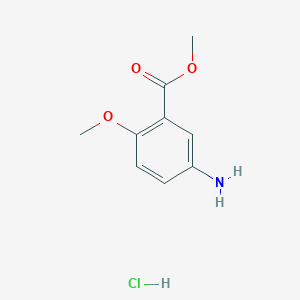

Methyl 5-amino-2-methoxybenzoate hydrochloride is a benzoate ester derivative with the molecular formula C₉H₁₂ClNO₃ and a molecular weight of 217.65 g/mol. Structurally, it features an amino (-NH₂) group at the 5-position, a methoxy (-OCH₃) group at the 2-position, and a methyl ester moiety, all attached to a benzene ring. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical applications .

This compound is primarily utilized as an intermediate in synthesizing local anesthetics like benzocaine (ethyl 4-aminobenzoate), where the amino group serves as a reactive site for further derivatization . Its synthesis involves multi-step reactions, including esterification, amination, and salt formation, as outlined in Scheme 1 of .

Properties

IUPAC Name |

methyl 5-amino-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-12-8-4-3-6(10)5-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQYVJKSCZFDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction Route

A classical approach involves:

- Nitration of methyl 2-methoxybenzoate to introduce a nitro group at the 5-position,

- Reduction of the nitro group to the amino group,

- Formation of the hydrochloride salt by treatment with hydrochloric acid.

This method is widely used due to the regioselectivity of nitration on the aromatic ring and the straightforward reduction of nitro groups.

Sulfonylation and Amination Route (Patent Method)

According to a Chinese patent (CN1884259A), a related compound, 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, is prepared by:

- Reacting methyl o-methoxybenzoate with chlorosulfonic acid at 40–50°C for 2–3 hours,

- Adding thionyl chloride at the same temperature for 8–12 hours to form sulfonyl chloride intermediates,

- Cooling the reaction mixture below 5°C and quenching into ice water,

- Extracting with dichloromethane,

- Treating the organic layer with ammonia to convert sulfonyl chloride to sulfonamide,

- Removing solvents to isolate the product.

While this method targets sulfonyl derivatives, it demonstrates the use of chlorosulfonic acid and thionyl chloride for functional group transformations on the methyl 2-methoxybenzoate scaffold, which can be adapted for amino group introduction via subsequent amination steps.

Direct Amination via Nucleophilic Substitution

In some synthetic schemes, direct amination of halogenated methyl 2-methoxybenzoate derivatives (e.g., 5-chloro or 5-bromo) with ammonia or amine sources under controlled conditions can yield the 5-amino derivative. This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Esterification and Salt Formation

The methyl ester is typically formed by esterification of the corresponding 5-amino-2-methoxybenzoic acid with methanol in the presence of acid catalysts such as hydrochloric acid under reflux conditions. The hydrochloride salt is then formed by treating the free amine with hydrochloric acid, often in an organic solvent or aqueous medium, followed by isolation through crystallization or filtration.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Methyl 2-methoxybenzoate + chlorosulfonic acid, 40–50°C, 2–3 h | Sulfonylation of aromatic ring | Intermediate formation |

| 2 | Add thionyl chloride, 40–50°C, 8–12 h | Conversion to sulfonyl chloride | Reaction completion monitored by TLC |

| 3 | Cool to <5°C, quench in ice water, extract with dichloromethane | Isolation of organic phase | Organic layer collected |

| 4 | Bubble ammonia gas into organic layer until pH 10–12 | Amination to sulfonamide | Conversion confirmed by IR/NMR |

| 5 | Remove solvent by distillation | Concentration of product | Crude product obtained |

| 6 | Esterification (if needed): reflux with methanol and HCl | Formation of methyl ester | Purification by recrystallization |

| 7 | Treat with HCl in suitable solvent | Formation of hydrochloride salt | Final product isolated as crystalline solid |

Analytical and Purification Techniques

- Chromatography : Silica gel column chromatography using dichloromethane/methanol mixtures with aqueous ammonia for elution is common for purification.

- Extraction : Dichloromethane or ethyl acetate extractions are used to separate organic products from aqueous phases.

- Crystallization : Recrystallization from solvents such as hexane, tert-butyl methyl ether, or ethanol/water mixtures enhances purity.

- Characterization : NMR (¹H, ¹³C), IR spectroscopy, elemental analysis, and melting point determination confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration-Reduction | Methyl 2-methoxybenzoate | HNO3/H2SO4 (nitration), Sn/HCl or catalytic hydrogenation (reduction) | Controlled temperature nitration, reflux reduction | High regioselectivity, well-established | Multi-step, requires reduction step |

| Sulfonylation-Amination (Patent) | Methyl 2-methoxybenzoate | Chlorosulfonic acid, thionyl chloride, NH3 | 40–50°C sulfonylation, low temp amination | Direct functionalization, scalable | Intermediate sulfonyl derivatives, longer reaction times |

| Direct Amination | Halogenated methyl 2-methoxybenzoate | NH3 or amine source | Elevated temperature, solvent dependent | Fewer steps | Requires halogenated precursor, possible side reactions |

| Esterification & Salt Formation | 5-Amino-2-methoxybenzoic acid | Methanol, HCl | Reflux esterification, acid treatment | Straightforward, yields stable salt | Requires pure acid precursor |

Research Findings and Optimization Notes

- Reaction temperature and time are critical for controlling regioselectivity and yield, especially in sulfonylation and nitration steps.

- Use of dry solvents and inert atmosphere can improve amination efficiency and reduce side products.

- The hydrochloride salt form improves aqueous solubility and stability, facilitating handling and formulation.

- Purification by chromatography and recrystallization is essential to achieve >95% purity required for pharmaceutical applications.

- Elemental analysis and spectroscopic data confirm the integrity of the amino and methoxy substituents and the ester functionality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 5-amino-2-methoxybenzoate hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-amino-2-methoxybenzoate hydrochloride and analogous compounds:

Key Comparative Insights:

Functional Group Reactivity The amino group in this compound enables nucleophilic reactions (e.g., acylation), critical for drug synthesis. In contrast, chloro-substituted analogs (e.g., Methyl 5-chloro-2-hydroxybenzoate) exhibit electrophilic reactivity suited for coupling reactions . The methoxy group in the target compound acts as an electron-donating group, directing electrophilic substitution to specific ring positions. This contrasts with hydroxy groups (e.g., in Methyl 5-chloro-2-hydroxybenzoate), which are more acidic and prone to deprotonation .

Physicochemical Properties Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral esters like Methyl 5-chloro-2-hydroxybenzoate . In contrast, nitro-substituted analogs (e.g., ECHEMI compound) may exhibit greater stability due to inert nitro groups .

Pharmacokinetic and Metabolic Considerations The amino group in the target compound may undergo hepatic metabolism (e.g., acetylation), whereas chloro-substituted analogs are more resistant to metabolic degradation, as seen in studies of related nitrosoureas () . Hydrogen bonding capacity: The hydrochloride salt has a polar surface area of ~110 Ų (inferred from ), facilitating interactions with biological targets compared to non-ionic analogs .

Applications in Drug Development this compound is pivotal in synthesizing benzocaine, leveraging its amino group for ester-to-amide transformations . Compounds like 5-Amino-2-methylbenzothiazole dihydrochloride () are used in biochemical assays due to their heterocyclic cores, highlighting divergent applications despite structural similarities .

Biological Activity

Methyl 5-amino-2-methoxybenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features an amino group and a methoxy group attached to a benzoate structure, which enhances its lipophilicity and potential for cellular permeability.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.64 g/mol |

| Melting Point | Approximately 135 °C |

| Solubility | Soluble in methanol and ethanol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group allows for hydrogen bonding with biological molecules, while the methoxy group enhances its interaction with lipid membranes, facilitating cellular uptake.

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly histone deacetylases (HDACs), which play a crucial role in gene expression regulation. In vitro studies have demonstrated that this compound exhibits selective inhibition of HDAC11, suggesting its potential use in cancer therapies where HDAC inhibition is beneficial .

Biological Activity and Applications

This compound has shown promise in various biological applications:

- Anticancer Activity : Its role as an HDAC inhibitor positions it as a candidate for cancer treatment. In vitro studies have indicated that it can inhibit cancer cell proliferation by modulating gene expression related to cell cycle regulation .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antipsychotic Potential : Similar compounds have been investigated for their antipsychotic effects, indicating that this compound could be evaluated for similar therapeutic benefits .

Case Studies and Research Findings

- Inhibition of HDAC11 : A study conducted on various derivatives of benzoic acid revealed that this compound exhibited significant inhibition of HDAC11 activity in vitro, with an inhibition rate exceeding 85% at optimal concentrations .

- Neuropharmacological Evaluation : In animal models, related compounds have shown efficacy in reducing symptoms associated with schizophrenia without the common side effects seen with traditional antipsychotics. This suggests that this compound may share similar benefits .

- Toxicity Assessment : Toxicological evaluations indicate that this compound does not induce significant adverse effects at therapeutic doses, making it a safer alternative for further clinical exploration compared to existing treatments .

Q & A

Q. Basic

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved N95 respirators if ventilation is inadequate .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrochloride dissociation .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to minimize hygroscopic degradation .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

- Thermal stability : Degrades above 40°C, forming 5-amino-2-methoxybenzoic acid (confirmed via HPLC).

- Light sensitivity : Store in amber vials; UV exposure accelerates demethylation.

- Humidity control : Use desiccants (silica gel) to prevent hydrolysis. Validate stability with accelerated aging studies (40°C/75% RH for 14 days) .

What analytical methods validate purity and structure?

Q. Basic

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm ≥98% purity .

- ¹H/¹³C NMR : Key peaks include methoxy protons at δ 3.8–4.0 ppm and aromatic amine signals at δ 6.5–7.2 ppm.

- Melting point : Compare observed mp (e.g., 212–216°C) to literature values .

How to resolve discrepancies in NMR and HPLC data?

Q. Advanced

- Peak splitting in NMR : Trace solvents (e.g., DMF) may persist; re-purify via recrystallization (ethanol/water).

- HPLC tailing : Adjust pH to 2.5–3.0 with TFA to improve peak symmetry.

- Unexpected byproducts : Use LC-MS to identify hydrolyzed or oxidized derivatives. Cross-reference with synthetic intermediates .

What strategies assess its biological activity?

Q. Advanced

- Receptor binding assays : Test dopamine D2 and serotonin 5-HT3 receptor antagonism using radioligand displacement (e.g., [³H]spiperone for D2).

- In vitro models : Use intestinal smooth muscle cells to evaluate gastroprokinetic effects, referencing metoclopramide derivatives .

- Dose-response studies : Apply concentrations from 1 nM–100 µM to calculate IC₅₀ values. Include positive controls (e.g., domperidone) .

How to address contradictions in pharmacological data?

Q. Advanced

- Batch variability : Re-test multiple synthetic batches to rule out impurity-driven effects.

- Species specificity : Compare rodent vs. human receptor binding kinetics.

- Assay interference : Pre-treat samples with antioxidants (e.g., ascorbic acid) to prevent false positives from oxidative byproducts .

How are structural analogs designed for SAR studies?

Q. Advanced

- Substituent modification : Replace the methoxy group with ethoxy or halogen (Cl, F) to study electronic effects.

- Ester hydrolysis : Synthesize the free acid (5-amino-2-methoxybenzoic acid) to evaluate carboxylate interactions.

- Deuterated analogs : Introduce deuterium at the methyl group (e.g., CD₃) for metabolic stability studies via isotopic labeling .

What challenges arise during scale-up to pilot production?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.